molecular formula C15H14ClN3O2 B4447314 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B4447314
M. Wt: 303.74 g/mol
InChI Key: RKCCZIURSZXTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to work through multiple pathways. 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in neuronal survival and plasticity. 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have a number of biochemical and physiological effects that may contribute to its therapeutic potential. In vitro studies have demonstrated that 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can increase mitochondrial function, reduce oxidative stress, and promote the growth of new neurons. In vivo studies have shown that 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is that it has been shown to be effective in multiple animal models of neurodegenerative diseases, suggesting that it may have broad therapeutic potential. However, one limitation of 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound that may be difficult and expensive to produce in large quantities, which could limit its availability for research purposes.

Future Directions

There are a number of future directions for research on 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the potential use of 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of analogs of 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one that may have improved efficacy or safety profiles. Finally, further research is needed to understand the mechanism of action of 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and how it may be optimized for therapeutic use.

Scientific Research Applications

6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied in vitro and in vivo for its potential therapeutic effects on neurodegenerative diseases. In vitro studies have shown that 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can protect against beta-amyloid-induced toxicity, reduce oxidative stress, and promote the growth of new neurons. In vivo studies have demonstrated that 6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

6-chloro-2-(methoxymethyl)-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-9-13(16)15(20)19-14(17-9)12(11(18-19)8-21-2)10-6-4-3-5-7-10/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCZIURSZXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=C(N2)COC)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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